N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole is a significant compound in biochemistry, primarily recognized for its role as a metabolite in the biosynthesis of cobalamin (vitamin B12). This compound is classified within the organic compounds known as benzimidazole ribonucleosides and ribonucleotides, characterized by the presence of an imidazole moiety linked to a ribose sugar with a phosphate group attached to the C5 carbon of the ribose. It is essential for various biological functions and exists across a wide range of organisms, including bacteria and humans .
The synthesis of N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole involves enzymatic reactions catalyzed by nicotinate mononucleotide:5,6-dimethylbenzimidazole phosphoribosyltransferase, commonly known as CobT. This enzyme facilitates the transfer of a phosphoribosyl group from beta-nicotinate D-ribonucleotide to 5,6-dimethylbenzimidazole. The reaction can be summarized as follows:
CobT operates within a complex structure that includes two domains: a large domain featuring a parallel six-stranded beta-sheet and a small domain comprising a three-helix bundle. The enzyme's active site is strategically located to accommodate both substrates, showcasing its specificity for aromatic compounds .
N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole possesses a distinct molecular structure characterized by its ribose sugar backbone linked to the benzimidazole moiety. The molecular formula is C13H15N4O5P, with a molecular weight of approximately 321.25 g/mol. The structural representation highlights the phosphate group attached to the ribose, which is essential for its biological activity.
The primary chemical reaction involving N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole is its formation through the action of CobT. This reaction is crucial in the context of cobalamin biosynthesis, where N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole serves as an intermediate leading to the production of alpha-ribazole-5'-phosphate. The enzyme CobT exhibits broad specificity for various aromatic substrates due to its hydrophobic binding pocket that accommodates different ligands .
The mechanism by which N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole functions primarily revolves around its role in the synthesis of cobalamin. As an intermediate in this biosynthetic pathway, it participates in reactions that ultimately lead to the formation of vitamin B12. The catalytic process involves the enzyme CobT facilitating the transfer of phosphoribosyl groups, which is critical for assembling the lower ligand of cobalamin .
N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole has several scientific applications:
N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole (systematic IUPAC name: {[(2R,3S,4R,5S)-5-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid) is a biologically significant nucleotide derivative that serves as an essential intermediate in the biosynthesis of cobalamin (vitamin B₁₂). This phosphorylated benzimidazole riboside, commonly known as α-ribazole-5'-phosphate, occupies a pivotal position in microbial metabolism, particularly in the anaerobic pathway of cobalamin production. Its discovery and characterization have provided crucial insights into the complex assembly of the nucleotide loop in one of nature's most structurally intricate cofactors. As a key metabolic junction point, this compound bridges aromatic base metabolism with tetrapyrrole biosynthesis, representing a fascinating example of nature's molecular engineering in cofactor assembly [1] [6].
N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole is a heterocyclic organic compound with the molecular formula C₁₄H₁₉N₂O₇P and a molecular weight of 358.283 g/mol (monoisotopic mass: 358.092987 g/mol). It features a benzimidazole moiety linked via a glycosidic bond to a phosphorylated ribose sugar. The compound is registered under CAS number 975-91-7 and has been assigned the HMDB ID HMDB0003882 in the Human Metabolome Database [1] [4] [6].
Table 1: Nomenclature and Identifiers of N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole
Nomenclature Type | Identifiers |
---|---|
Systematic Name | {[(2R,3S,4R,5S)-5-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid |
Common Names | α-Ribazole-5'-phosphate, α-Ribazole-5'-P, DMB-ribose-5'-P, N(1)-(5'-phospho-α-D-ribosyl)-5,6-dimethylbenzimidazole |
Chemical Synonyms | 5,6-Dimethyl-1-α-D-ribofuranosylbenzimidazole 5'-phosphate; Phosphoric acid mono-[5-(5,6-dimethyl-benzoimidazol-1-yl)-3,4-dihydroxy-tetrahydro-furan-2ylmethyl] ester |
Database Identifiers | HMDB0003882 (HMDB); CHEM035580 (ContaminantDB); C04778 (KEGG COMPOUND); 444941 (PubChem) |
The compound exhibits significant polarity with a predicted logP value of -0.32 (ALOGPS) and water solubility of approximately 1.53 g/L. In physiological conditions (pH 7.4), it carries a charge of -2 due to the ionization of its phosphate group (pKa ≈ 1.22) and the benzimidazole nitrogen (pKa ≈ 5.81) [1] [6] [7]. Its spectral signatures include a predicted GC-MS spectrum with characteristic fragmentation patterns and LC-MS/MS profiles that facilitate its identification in complex biological matrices [6].
The molecular architecture of N(1)-(5-phosphoribosyl)-5,6-dimethylbenzimidazole features several distinctive structural elements. The benzimidazole moiety contains methyl groups at positions 5 and 6, creating a planar aromatic system that participates in hydrophobic interactions during enzymatic recognition. The ribose sugar adopts a β-D-ribofuranose configuration with the phosphoester linkage specifically at the C5' position. Crucially, the glycosidic bond between N1 of the benzimidazole and C1' of the ribose is in the α-anomeric configuration, distinguishing it from typical nucleosides which feature β-linkages [1] [6].
Table 2: Molecular Properties and Structural Features
Property | Value/Characteristic |
---|---|
Molecular Formula | C₁₄H₁₉N₂O₇P |
Molar Mass | 358.283 g/mol |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 7 |
Rotatable Bonds | 4 |
Polar Surface Area | 134.27 Ų |
Glycosidic Bond Configuration | α-anomeric |
Ribose Conformation | β-D-ribofuranose |
Phosphorylation Site | 5'-OH of ribose |
X-ray crystallographic studies of the enzyme-product complex with nicotinate mononucleotide:5,6-dimethylbenzimidazole phosphoribosyltransferase (CobT) from Salmonella typhimurium have revealed how the compound's structure facilitates specific molecular recognition. The benzimidazole ring nests within a hydrophobic pocket of the enzyme, while the ribose-phosphate moiety interacts with polar residues at the active site. The 5,6-dimethyl groups on the benzimidazole create steric constraints that influence substrate specificity, though the enzyme exhibits remarkable promiscuity toward alternative benzimidazole derivatives. The phosphoryl group forms critical hydrogen bonds with active site residues, particularly with catalytic glutamate (Glu317 in CobT), which acts as a catalytic base in the phosphoribosyl transfer reaction [8] [9].
The compound exhibits chirality at multiple centers (C1', C2', C3', C4') but does not display geometric isomerism due to the absence of double bonds with restricted rotation. While the α-anomer is the biologically relevant form, theoretical β-anomers could exist but have not been reported in biological systems. The phosphorylated ribose moiety adopts a characteristic ring puckering that facilitates its recognition by downstream enzymes in the cobalamin biosynthesis pathway [1] [6].
N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole serves as the immediate precursor to the nucleotide loop in cobalamin biosynthesis, making it an indispensable intermediate in the anaerobic pathway of vitamin B₁₂ production. Its formation represents the committed step in the assembly of the lower ligand of cobalamin cofactors [2] [5].
The biosynthesis of this compound is catalyzed by the enzyme nicotinate-nucleotide-dimethylbenzimidazole phosphoribosyltransferase (CobT; EC 2.4.2.21). CobT mediates a phosphoribosyl transfer reaction between β-nicotinate D-ribonucleotide (NaMN) and 5,6-dimethylbenzimidazole (DMB) as follows:β-nicotinate D-ribonucleotide + 5,6-dimethylbenzimidazole ⇌ nicotinate + α-ribazole-5'-phosphate
This reaction represents a single displacement trans-N-glycosylation where the N-glycosidic bond is formed with inversion of configuration at the C1' carbon of the ribose moiety. CobT exhibits broad substrate specificity, capable of utilizing alternative bases including benzimidazole, imidazole, adenine, and guanine, albeit with varying efficiencies. The enzyme displays a notably low Kₘ for 5,6-dimethylbenzimidazole (<10 μM) compared to nicotinate mononucleotide (Kₘ = 680 μM), reflecting its high affinity for the benzimidazole substrate [5] [9] [2].
Table 3: Enzymatic Parameters of CobT from Salmonella typhimurium
Parameter | Value | Substrate |
---|---|---|
Optimal Temperature | 45°C | - |
Optimal pH | 10.0 | - |
Kₘ | 680 μM | Nicotinate mononucleotide |
Kₘ | <10 μM | 5,6-Dimethylbenzimidazole |
Kₘ | 9 mM | NAD⁺ |
Alternative Substrates | Benzimidazole, imidazole, adenine, guanine, histidine | Various bases |
Following its synthesis, α-ribazole-5'-phosphate undergoes further transformations in the cobalamin biosynthetic pathway:
An alternative biosynthetic route involves the formation of α-5,6-dimethylbenzimidazole adenine dinucleotide (α-DAD) through the ADP-ribosyltransferase activity of CobT. This dinucleotide is subsequently cleaved by a dinucleotide pyrophosphatase to yield α-ribazole-5'-phosphate and AMP. This pathway may be physiologically relevant in Salmonella typhimurium due to the low intracellular concentrations of nicotinate mononucleotide compared to NAD⁺ [3].
Within metabolic networks, the compound serves as a critical junction point between several pathways:
The compound has been detected in various microorganisms including Salmonella typhimurium, Pseudomonas denitrificans, and Propionibacterium freudenreichii, but not in higher eukaryotes, reflecting the microbial origin of cobalamin. In food sources, it has been detected but not quantified in chicken, domestic pigs, and anatidaes (duck family), suggesting its presence as a trace component in animal products derived from microbial synthesis [1] [7].
The promiscuity of CobT in utilizing alternative bases explains the natural diversity of cobamides found in various microorganisms, where the benzimidazole moiety may be replaced by other nitrogenous bases (e.g., adenine in pseudovitamin B₁₂). This structural variation affects the functional properties and receptor specificity of the resulting corrinoids, demonstrating how this biosynthetic step contributes to the diversity of nature's cofactor repertoire [9] [2].
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